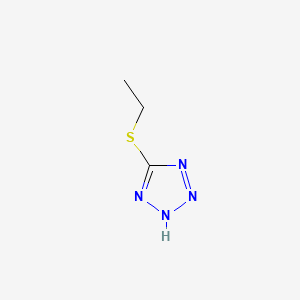
N-(2,2-diethoxyethyl)-N'-isonicotinoylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-isonicotinoylurea is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Synthesis of Benzazepinoisoindolinone and Bridged Tricyclic Isoindolinone Derivatives : A study by Xiao‐Yu Liu, Xing Luo, and Liangfu Tang (2020) outlines the synthesis of N-(2,2-Diethoxyethyl)isoindolin-1-ones and their derivatives, highlighting their potential in the formation of benzazepinoisoindolinones and bridged tricyclic isoindolinones. This synthesis process has implications in the creation of compounds with possible fungicidal activities (Liu, Luo, & Tang, 2020).
Potential in Drug Development :
- N-Acyl-thiourea Derivatives in Medicinal Chemistry : Research by Agreeda Lapasam and M. Kollipara (2020) discusses N-acyl-thiourea compounds, including structures similar to N-(2,2-diethoxyethyl)-N'-isonicotinoylurea, emphasizing their importance in medicinal chemistry and organic synthesis. These compounds, when coordinated with metal ions, have applications in treating diseases like carcinomas and microbial infections (Lapasam & Kollipara, 2020).
Chemical Interactions and Behavior :
- Studies on Gas-Phase Elimination of Related Compounds : An investigation by J. Mora et al. (2008) into the gas-phase elimination kinetics of 2,2-diethoxyethyl amine and similar compounds reveals insights into their chemical behaviors at high temperatures. This study is crucial for understanding the thermal stability and decomposition pathways of these compounds (Mora et al., 2008).
Environmental and Biological Applications :
- Biodegradable Chelating Agents for Various Applications : A review by I. Pinto, Isabel F. F. Neto, and H. Soares (2014) explores the use of biodegradable chelating agents in various applications, including agriculture, industrial processes, and environmental remediation. This research highlights the environmental impact and potential of using environmentally friendly alternatives to traditional chelating agents (Pinto, Neto, & Soares, 2014).
Crystal Structure and Molecular Design :
- Structural Studies of Organoboron Compounds : Henning Amt and colleagues (1990) conducted a study on the crystal structure of compounds similar to this compound, which contributes to understanding the molecular design and structural properties of organoboron compounds (Amt et al., 1990).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-5-7-14-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAOIMCTHQLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=CC=NC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)
![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)
